molecular formula C17H12BrNO4 B3051151 N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 314272-99-6

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3051151
CAS No.: 314272-99-6
M. Wt: 374.2 g/mol
InChI Key: AUCNTMPMUPOSTC-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a bromophenyl group, a methoxy group, and a carboxamide group attached to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Formation of the carboxamide: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 4-bromoaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of oxidized chromene derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Hydrolysis: Formation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-bromoaniline.

Scientific Research Applications

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-Bromophenyl)furan-2-carboxamide
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, combined with the bromophenyl and methoxy groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-bromophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c1-22-13-6-7-15-10(8-13)9-14(17(21)23-15)16(20)19-12-4-2-11(18)3-5-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCNTMPMUPOSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362475
Record name ST50102242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314272-99-6
Record name ST50102242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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